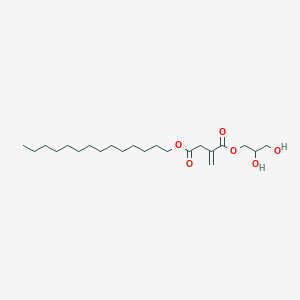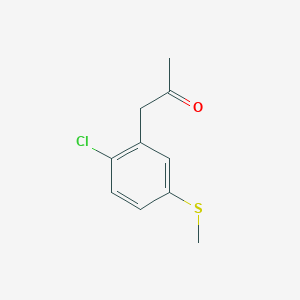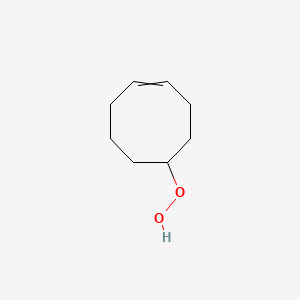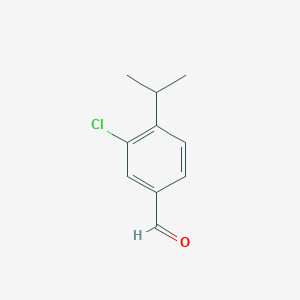
3-Chloro-4-isopropylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-isopropylbenzaldehyde: is an organic compound with the molecular formula C10H11ClO . It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the third position and an isopropyl group at the fourth position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-isopropylbenzaldehyde can be achieved through several methods. One common method involves the Friedel-Crafts acylation of 3-chloro-4-isopropylbenzene with formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, catalyst concentration, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-4-isopropylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed:
Oxidation: 3-Chloro-4-isopropylbenzoic acid.
Reduction: 3-Chloro-4-isopropylbenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Applications De Recherche Scientifique
3-Chloro-4-isopropylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and fragrances.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-isopropylbenzaldehyde involves its reactivity as an aldehyde. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various adducts. The presence of the chlorine and isopropyl groups can influence the reactivity and selectivity of these reactions.
Comparaison Avec Des Composés Similaires
- 4-Chloro-3-isopropylbenzaldehyde
- 3-Chloro-4-methylbenzaldehyde
- 4-Chloro-3-methylbenzaldehyde
Comparison: 3-Chloro-4-isopropylbenzaldehyde is unique due to the specific positioning of the chlorine and isopropyl groups on the benzene ring. This unique substitution pattern can influence its chemical reactivity and the types of reactions it undergoes compared to other similar compounds. For example, the steric hindrance provided by the isopropyl group can affect the rate and outcome of nucleophilic substitution reactions.
Propriétés
Numéro CAS |
40891-34-7 |
|---|---|
Formule moléculaire |
C10H11ClO |
Poids moléculaire |
182.64 g/mol |
Nom IUPAC |
3-chloro-4-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C10H11ClO/c1-7(2)9-4-3-8(6-12)5-10(9)11/h3-7H,1-2H3 |
Clé InChI |
SPLVTKZORDUZBY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=C(C=C1)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


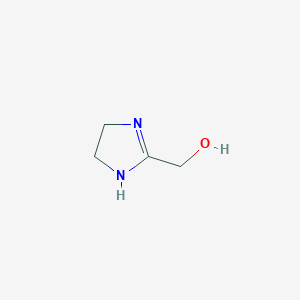
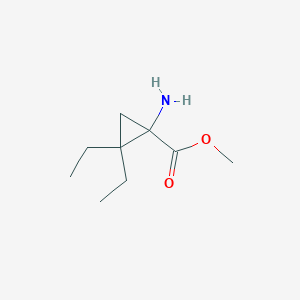
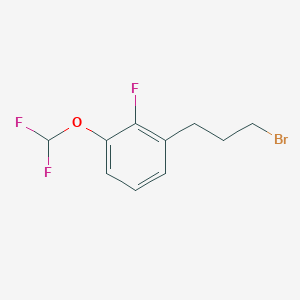
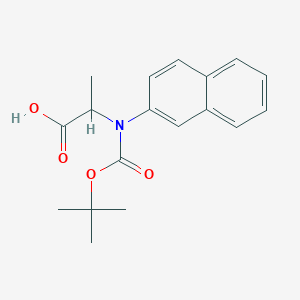
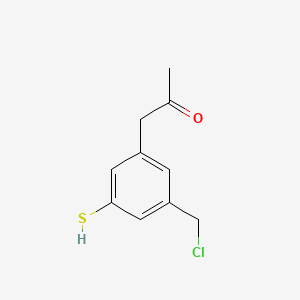
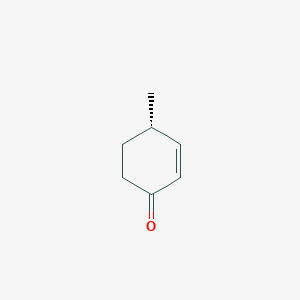
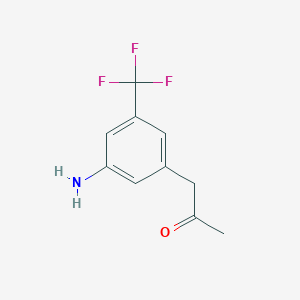
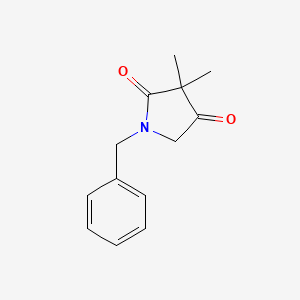
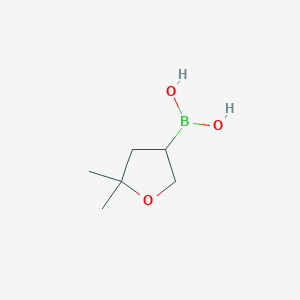
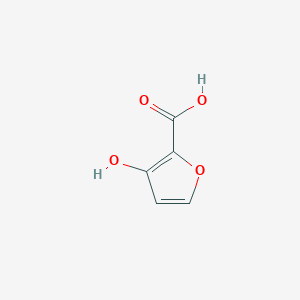
![(2E)-2-[[4-[3,5-bis[4-[(Z)-(5-methyl-1H-pyrrol-2-yl)-(5-methylpyrrol-2-ylidene)methyl]phenyl]phenyl]phenyl]-(5-methyl-1H-pyrrol-2-yl)methylidene]-5-methylpyrrole](/img/structure/B14073868.png)
